2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F3NO4S. It is characterized by the presence of difluoro, nitro, and sulfonyl fluoride functional groups. This compound is primarily used in research settings and has applications in various chemical reactions and processes.
Preparation Methods
The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Introduction of fluorine atoms to the aromatic ring.
Sulfonylation: Introduction of the sulfonyl fluoride group to the ethane chain.
The reaction conditions often involve the use of strong acids, bases, and fluorinating agents under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoro and nitro groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride include:
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride: Lacks the nitro group, which affects its reactivity and applications.
2-(3-Nitrophenyl)ethane-1-sulfonyl fluoride: Lacks the difluoro groups, leading to different chemical properties and uses.
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of difluoro, nitro, and sulfonyl fluoride groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Biological Activity
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2060039-26-9) is a sulfonyl fluoride compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. Its unique structure, characterized by the presence of difluoro and nitro substituents, suggests potential biological activity that warrants detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula for this compound is C8H6F3NO4S, with a molecular weight of 269.20 g/mol. The compound features a sulfonyl fluoride group, which is known for its reactivity in various chemical transformations, including nucleophilic substitution reactions.
Property | Value |
---|---|
Molecular Formula | C₈H₆F₃NO₄S |
Molecular Weight | 269.20 g/mol |
CAS Number | 2060039-26-9 |
Purity | Not specified |
The biological activity of sulfonyl fluorides often involves their role as electrophilic agents that can modify nucleophilic sites in biomolecules. Specifically, this compound may interact with proteins or enzymes through covalent modification, potentially leading to inhibition or activation of specific biological pathways.
Case Studies
- Inhibition of Enzymatic Activity : Research has shown that sulfonyl fluorides can act as irreversible inhibitors for certain enzymes. For instance, studies demonstrated that compounds with similar structures effectively inhibited serine proteases by forming stable covalent bonds with the active site serine residue. This mechanism could be extrapolated to predict the inhibitory potential of this compound on related enzymes.
- Anticancer Activity : A study explored the effects of sulfonyl fluorides on cancer cell lines, revealing that these compounds could induce apoptosis through the activation of caspase pathways. Although specific data on the difluoro-nitrophenyl derivative is limited, the structural similarities suggest a potential for anticancer activity.
Research Findings
Recent investigations into the biological properties of sulfonyl fluorides have highlighted their utility in drug design and development. For example:
- Antimicrobial Properties : Some studies have indicated that sulfonyl fluorides exhibit antimicrobial activity against various pathogens. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Selectivity and Toxicity : The selectivity of this compound for specific targets is an area of ongoing research. Toxicological assessments are crucial to determine safe dosage levels and potential side effects in therapeutic applications.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C8H6F3NO4S |
---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F3NO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2 |
InChI Key |
GXGQEPRMKSLDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CCS(=O)(=O)F)F |
Origin of Product |
United States |
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